
1-Methyl-2-((1-oxohexyl)oxy)propyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-((1-oxohexyl)oxy)propyl 4-methoxybenzoate is an organic compound with a complex structure, often used in various chemical and industrial applications. This compound is characterized by its unique ester linkage and aromatic ring, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-((1-oxohexyl)oxy)propyl 4-methoxybenzoate typically involves esterification reactions. One common method is the reaction between 4-methoxybenzoic acid and 1-methyl-2-((1-oxohexyl)oxy)propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-((1-oxohexyl)oxy)propyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, bromine, iron(III) chloride, acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
1-Methyl-2-((1-oxohexyl)oxy)propyl 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-((1-oxohexyl)oxy)propyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The ester linkage and aromatic ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Methyl 2-hydroxy-4-methoxybenzoate: Shares a similar aromatic structure but differs in the functional groups attached to the ring.
Propylene glycol methyl ether acetate: Similar in having an ester linkage but differs in the overall structure and applications.
Uniqueness: 1-Methyl-2-((1-oxohexyl)oxy)propyl 4-methoxybenzoate is unique due to its specific ester linkage and the combination of functional groups, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
84006-63-3 |
|---|---|
Formule moléculaire |
C18H26O5 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-hexanoyloxybutan-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C18H26O5/c1-5-6-7-8-17(19)22-13(2)14(3)23-18(20)15-9-11-16(21-4)12-10-15/h9-14H,5-8H2,1-4H3 |
Clé InChI |
VOOVQBNBWASLBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OC(C)C(C)OC(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



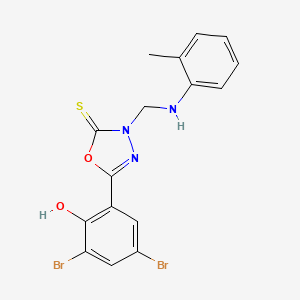
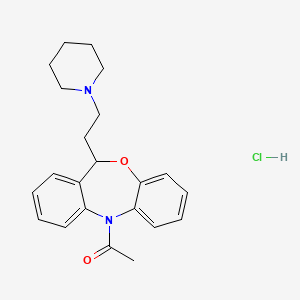


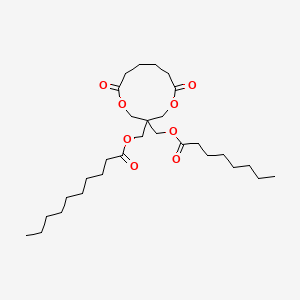


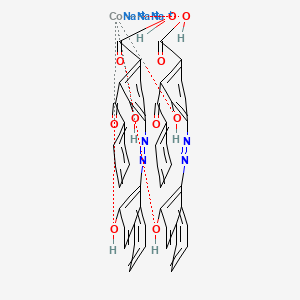
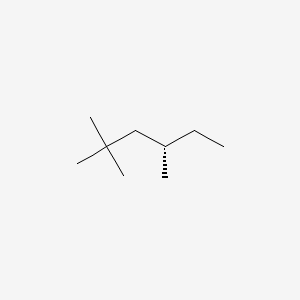

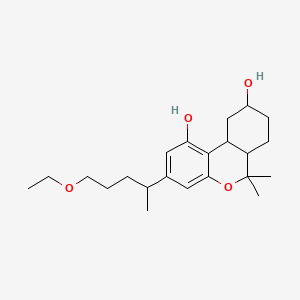
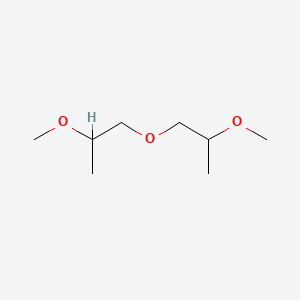
![2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol](/img/structure/B12700552.png)
